molecular formula C8H8N2O2 B13270717 6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one

6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one

Cat. No.: B13270717
M. Wt: 164.16 g/mol
InChI Key: JPWWBUIKBVSHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one is a specialized fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This chemical scaffold is structurally related to purine bases and serves as a privileged structure in the design of biologically active molecules. Compounds based on the furo[2,3-d]pyridazinone core have demonstrated diverse pharmacological activities in scientific literature, including potential as kinase inhibitors , antiviral agents , and anti-inflammatory compounds . Researchers value this heterocyclic system particularly for its potential in targeting enzymes and receptors involved in disease pathways. Fused heterocyclic compounds resembling this structure have been investigated as receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors for inflammatory diseases and have shown activity against viral targets including human cytomegalovirus . The structural features of this compound make it a valuable intermediate for further chemical modification and structure-activity relationship studies in various drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle this compound using appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-ethylfuro[2,3-d]pyridazin-7-one

InChI

InChI=1S/C8H8N2O2/c1-2-10-8(11)7-6(5-9-10)3-4-12-7/h3-5H,2H2,1H3

InChI Key

JPWWBUIKBVSHEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CO2)C=N1

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 6h,7h Furo 2,3 D Pyridazin 7 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of 6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one, ¹H-NMR is crucial for confirming the presence and connectivity of the ethyl group and the protons on the fused furo-pyridazine ring system.

The chemical shift (δ) of each proton is indicative of its local electronic environment. For instance, protons on the furan (B31954) ring are expected to appear at a lower field (higher ppm) compared to the aliphatic protons of the ethyl group due to the deshielding effect of the aromatic system and adjacent heteroatoms. Furthermore, the coupling constant (J), which arises from spin-spin coupling between neighboring protons, provides valuable information about the connectivity. For the ethyl group, a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons would be expected. The protons on the heterocyclic rings would exhibit doublet signals, with coupling constants characteristic of their relative positions.

Table 1: Expected ¹H-NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.50 - 7.70 d ~2.5
H-3 6.80 - 7.00 d ~2.5
H-4 8.00 - 8.20 s -
N-CH₂-CH₃ 4.10 - 4.30 q ~7.2

Note: Data are representative and based on analogous heterocyclic systems. Actual values may vary.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms. The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment, making it possible to distinguish between sp², sp³, carbonyl, and other types of carbon atoms.

For this compound, the carbonyl carbon (C-7) of the pyridazinone ring is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. Carbons within the aromatic furan and pyridazine (B1198779) rings will resonate at lower fields than the aliphatic carbons of the ethyl group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Table 2: Expected ¹³C-NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 145 - 150
C-3 110 - 115
C-3a 155 - 160
C-4 130 - 135
C-7 160 - 165
C-7a 120 - 125
N-CH₂ 40 - 45

Note: Data are representative and based on analogous heterocyclic systems. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by measuring the mass with very high precision. Analysis of the fragmentation patterns provides clues about the compound's structure. researchgate.netnih.gov Common fragmentation pathways for such a molecule could include the loss of the ethyl group (C₂H₅), loss of carbon monoxide (CO) from the lactone ring, and various cleavages of the fused ring system. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scielo.br This is particularly useful for analyzing complex mixtures, purifying compounds, and confirming the identity of synthesized molecules. In the context of synthesizing this compound derivatives, LC-MS can be used to monitor the progress of a reaction, identify byproducts, and confirm the molecular weight of the final product. The retention time from the LC provides one level of identification, while the mass spectrum provides definitive confirmation of the molecular weight. scielo.br

X-ray Crystallography for Definitive Structural Determination and Conformational Insights

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For a novel compound like this compound, a successful X-ray crystal structure analysis would provide irrefutable proof of its constitution and configuration. mdpi.com It would reveal the planarity of the fused furo[2,3-d]pyridazine ring system and the conformation of the N-ethyl substituent relative to the ring. researchgate.net This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. The analysis of related heterocyclic structures, such as substituted pyridazino[4,5-b]indoles, has demonstrated the power of this technique in confirming chemical architectures assigned by other spectrophotometric tools. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A strong absorption band is expected for the carbonyl (C=O) stretching of the lactone in the pyridazinone ring. Other significant peaks would correspond to C-H stretching of the aromatic and aliphatic parts, C=N and C=C stretching within the heterocyclic rings, and the C-O-C stretching of the furan ring.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Carbonyl (Lactone) C=O Stretch 1680 - 1720
Pyridazine Ring C=N Stretch 1600 - 1650
Fused Rings C=C Stretch 1450 - 1600

Note: Data are representative and based on standard IR correlation tables for similar functional groups.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the synthesis of novel heterocyclic molecules such as this compound and its derivatives, this method is crucial for verifying the empirical formula of the newly synthesized compounds. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values, researchers can ascertain the purity and confirm the proposed molecular structure.

The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the amounts of these products, the percentage of each element in the original sample is calculated. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence for the compound's purity and correct elemental composition.

In the characterization of various furo[2,3-d]pyridazine derivatives, elemental analysis serves as a cornerstone for structural validation, complementing spectroscopic data from NMR, IR, and mass spectrometry. The following table presents hypothetical elemental analysis data for the parent compound, this compound, and a selection of its derivatives to illustrate the application of this technique.

Compound NameMolecular FormulaCalculated (%)Found (%)
This compound C₈H₈N₂O₂C: 58.53C: 58.49
H: 4.91H: 4.95
N: 17.06N: 17.02
4-Bromo-6-ethyl-6H,7H-furo[2,3-d]pyridazin-7-one C₈H₇BrN₂O₂C: 39.21C: 39.25
H: 2.88H: 2.85
N: 11.43N: 11.48
6-Ethyl-4-phenyl-6H,7H-furo[2,3-d]pyridazin-7-one C₁₄H₁₂N₂O₂C: 69.99C: 69.95
H: 5.03H: 5.07
N: 11.66N: 11.62

The data presented in the table demonstrates the expected congruence between the calculated and experimentally found elemental percentages for a series of pure compounds. Such results would provide unequivocal support for the successful synthesis and purification of the target molecules, confirming their elemental integrity. Discrepancies beyond the acceptable margin would indicate the presence of impurities, residual solvents, or an incorrect structural assignment, necessitating further purification or structural reinvestigation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Furo 2,3 D Pyridazin 7 One Scaffolds

Identification of Critical Pharmacophoric Features within 6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one Derivatives

The biological activity of this compound and its analogs is dictated by several key pharmacophoric features inherent to the fused ring system. The furo[2,3-d]pyrimidine (B11772683) scaffold, a close analog, provides insight into these critical features. researchgate.net

The Fused Heterocyclic Core: The rigid, planar furo[2,3-d]pyridazinone system serves as the fundamental anchor, positioning other functional groups for optimal interaction with the target protein. Its purine-like structure allows it to act as a hinge-binder in many kinase enzymes. researchgate.net

Hydrogen Bonding Sites: The pyridazinone ring contains key hydrogen bond donors and acceptors. The carbonyl group at the C7 position and the nitrogen atom at the N5 position are critical for forming hydrogen bonds with amino acid residues in the active sites of target proteins, such as kinases.

The C6-Substituent: The ethyl group at the N6 position occupies a specific pocket within the target's binding site. The size, shape, and lipophilicity of this substituent are crucial. Modifications in this region can significantly impact binding affinity and selectivity. For the closely related pyrrolo[2,3-d]pyridazin-7-one scaffold, substituents at this position are vital for establishing potency and selectivity as RIPK1 inhibitors. nih.gov

These features collectively create a pharmacophore model that guides the design of new derivatives with enhanced biological profiles.

Correlation of Substitution Patterns with Modulated Biological Efficacy

Systematic modification of the furo[2,3-d]pyridazinone scaffold has revealed clear correlations between the position and nature of substituents and the resulting biological activity. Studies on analogous furopyrimidine and pyridazinone systems provide a framework for understanding these relationships. nih.govnih.gov

For instance, in the development of antiviral furo[2,3-d]pyrimidin-2(3H)-one derivatives, the nature of the substituent at the C6 position was found to be a major determinant of potency against the varicella-zoster virus (VZV). nih.gov Long-chain alkyl or alkynyl groups at this position were shown to enhance anti-VZV activity significantly. nih.gov This suggests that for this compound, the length and character of the N6-alkyl chain are critical for tuning biological efficacy.

Similarly, research on furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids demonstrated that substitutions on a phenyl ring attached to the oxadiazole moiety influenced cytotoxicity against various cancer cell lines. nih.gov

The following table summarizes SAR findings from related furopyrimidine structures, which can be extrapolated to inform the design of novel furo[2,3-d]pyridazinone derivatives.

Scaffold PositionSubstituent TypeEffect on Biological Activity (e.g., Antiviral, Anticancer)Reference Compound Class
N3 Methyl, RibofuranosylVaried activity; essential for nucleoside analogs.Furo[2,3-d]pyrimidin-2(3H)-one Nucleosides
C6 Long-chain alkynyl (e.g., octynyl)Increased anti-VZV and anti-HCMV activity. nih.govFuro[2,3-d]pyrimidin-2(3H)-ones
C6 PhenylpropoxyShowed potent kinase inhibition.Pyridine-based inhibitors
Furan (B31954) Ring Arylidene and imine fragmentsPotent activity against HeLa and HT-29 cell lines. researchgate.netnih.govTricyclic Furo[2,3-d]pyrimidines
Pyridazinone Ring Various aryl groupsModulated anti-inflammatory activity. nih.govPyridazinone Derivatives

These examples underscore the principle that small structural modifications at specific positions on the heterocyclic core can lead to substantial changes in biological potency and selectivity.

Application of Bioisosteric Replacements and Scaffold Hopping in Furo[2,3-d]pyridazinone Drug Discovery

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to discover novel chemotypes, optimize lead compounds, and circumvent existing patents. researchgate.net These techniques have been successfully applied to scaffolds related to furo[2,3-d]pyridazinone.

Bioisosteric Replacement: This strategy involves substituting a molecular fragment with another that retains similar physicochemical properties, thereby preserving the desired biological activity. nih.gov

Ring Equivalents: The furan ring in the furo[2,3-d]pyridazinone scaffold can be replaced by other five-membered heterocycles like thiophene (B33073) (thieno[2,3-d]pyridazine) or pyrrole (B145914) (pyrrolo[2,3-d]pyridazinone). nih.gov The pyrrolo[2,3-d]pyridazin-7-one core, for example, has been successfully developed into potent Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors. nih.gov

Functional Group Mimics: The pyridazinone moiety itself is a bioisostere of other cyclic structures. The replacement of a carbon atom with a sulfur atom in related heterocyclic systems has been shown to alter affinity for targets like COX-1. nih.gov Pyridazine (B1198779) bioisosteres have shown a wide range of activities, including antimicrobial effects. mdpi.comresearchgate.net

Scaffold Hopping: This more drastic approach involves replacing the central molecular scaffold with a structurally distinct one while maintaining the 3D arrangement of key pharmacophoric features.

From a thienopyrimidine acid starting point, a scaffold-hopping strategy successfully identified furanopyrimidine amides as potent inhibitors of the carboxylesterase Notum, a negative regulator of the Wnt signaling pathway. nih.govnih.gov

In another study, tricyclic furo[2,3-d]pyrimidines were designed using a scaffold-hopping approach based on the naturally occurring alkaloids mackinazolinone and isaindigotone, leading to new compounds with antitumor activity. researchgate.netnih.gov

These strategies enable the exploration of new chemical space and the development of compounds with improved drug-like properties, starting from the foundational furo[2,3-d]pyridazinone structure.

Influence of Molecular Conformation and Tautomeric Forms on Biological Activity

The three-dimensional structure and the potential for isomerization are critical factors that influence how a molecule like this compound interacts with its biological target.

The orientation of the N6-ethyl group relative to the plane of the fused ring system can be critical. In studies of other kinase inhibitors, restricting the conformation of certain bonds, for example by introducing a methyl group at a methylene (B1212753) hinge, had a profound effect on inhibitory activity. nih.gov This highlights that modulating the accessible conformational space can significantly impact the binding of analogs to their target enzyme. nih.gov

Tautomeric Forms: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The pyridazinone ring can exist in different tautomeric forms, primarily the keto (lactam) form and the enol (lactim) form.

The this compound exists predominantly in the keto (amide) form. However, the corresponding hydroxyl tautomer, 6-Ethyl-5H-furo[2,3-d]pyridazin-7-ol, could potentially exist in equilibrium.

Studies on related 6-(2-pyrrolyl)pyridazin-3-one systems show that while the pyridazin-3-one form is predominant, the presence of certain substituents can shift the equilibrium towards the hydroxyl form. researchgate.net The specific tautomeric form present can drastically alter the molecule's hydrogen bonding pattern, which in turn affects its binding affinity to a biological target. The dominant tautomer under physiological conditions is typically the one responsible for the observed biological activity.

Principles of Rational Drug Design Applied to Novel this compound Analogs

Rational drug design utilizes structural information about a biological target to guide the design of new, more effective compounds. This approach has been widely applied to heterocyclic scaffolds analogous to furo[2,3-d]pyridazinone. researchgate.net

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein (e.g., a kinase) is known, molecular docking simulations can be used to predict how potential analogs of this compound would bind. This allows for the in silico evaluation of new designs before synthesis. For example, docking studies were used to understand the binding mode of novel furo[3,2-e] nih.govnih.govrsc.orgtriazolo[1,5-c]pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov Similarly, the design of pyrrolo[3,4-d]pyridazinone-based COX-2 inhibitors was guided by molecular modeling to ensure compounds would fit the active site similarly to the reference drug Meloxicam. mdpi.com

Pharmacophore Modeling: Based on a set of known active molecules, a pharmacophore model can be generated that defines the essential 3D arrangement of functional groups required for activity. This model can then be used to screen virtual libraries for new scaffolds or to design novel molecules that fit the model, such as new pyrrolo[3,4-d]pyridazinone derivatives. mdpi.com

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target protein and then growing or linking them to create a more potent lead compound. The furo[2,3-d]pyridazinone core itself could be considered a larger fragment that can be elaborated upon. For instance, novel furan and furopyrimidine derivatives were designed based on their similarity to a previously identified oxazole (B20620) fragment that binds to the back pocket of VEGFR-2. nih.gov

Computational Chemistry and in Silico Modeling of 6 Ethyl 6h,7h Furo 2,3 D Pyridazin 7 One

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijsrtjournal.comdntb.gov.ua This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. nih.gov

For 6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one, molecular docking simulations would be employed to screen a library of potential biological targets, such as kinases or other enzymes, to identify those with which it is most likely to interact. The simulation calculates the binding energy, which indicates the strength of the interaction, and reveals the specific amino acid residues involved in the binding. This information is crucial for understanding the compound's potential mechanism of action.

For instance, in studies of similar heterocyclic compounds, docking has been used to elucidate binding modes with various enzymes. The insights from such studies can guide the optimization of the ligand's structure to enhance its binding affinity and selectivity for a desired target.

Table 1: Illustrative Molecular Docking Data for a Furo[2,3-d]pyridazine Analog with a Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLYS745, GLU762, ASP810
Hydrogen Bonds3
Hydrophobic InteractionsALA767, LEU844

This table is a hypothetical representation of data that could be generated from a molecular docking study.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based approaches are central to modern drug design and could be applied to the study of this compound.

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. iaanalysis.com This method relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features (pharmacophore) of these known active ligands, a model can be developed to predict the activity of new compounds. If a series of furo[2,3-d]pyridazin-7-one derivatives with known biological activities were available, LBDD could be used to identify the key chemical features responsible for their activity and guide the design of more potent analogs.

Structure-Based Drug Design (SBDD) , conversely, depends on the known 3D structure of the target protein. iaanalysis.com Techniques like X-ray crystallography or NMR spectroscopy are used to determine this structure. With the target structure in hand, SBDD allows for the rational design of ligands that can fit precisely into the binding site. Molecular docking is a primary tool in SBDD. If the target for this compound were identified and its structure determined, SBDD could be employed to optimize its interactions with the binding site for improved efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.orgijsdr.org QSAR models are developed by correlating variations in the physicochemical properties of compounds with their biological activities. nih.gov

To develop a QSAR model for this compound, a dataset of structurally similar compounds with their corresponding measured biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their structural features. jocpr.com This approach is valuable for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Table 2: Example of Descriptors Used in a QSAR Model for a Series of Heterocyclic Kinase Inhibitors

DescriptorDescription
LogPLipophilicity
Molecular WeightSize of the molecule
Number of H-bond donorsHydrogen bonding capacity
Number of H-bond acceptorsHydrogen bonding capacity
Polar Surface AreaA measure of polarity

This table represents typical descriptors that would be considered in a QSAR study.

Molecular Dynamics Simulations for Understanding Dynamic Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. numberanalytics.comnih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal how a ligand and its target protein move and interact in a more realistic, solvated environment. researchgate.net

For the this compound-target complex, an MD simulation would start with the docked pose and simulate the movements of all atoms over a period of nanoseconds. mdpi.com This can help to assess the stability of the binding pose predicted by docking and identify key interactions that are maintained over time. MD simulations are also crucial for understanding allosteric effects and the role of water molecules in the binding site. acs.org

In Silico Prediction and Optimization of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In silico ADMET prediction is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic properties of a compound before it is synthesized. cambridge.orgnih.gov Poor ADMET properties are a major cause of drug failure in clinical trials. nih.gov Computational models can predict various ADMET parameters for this compound.

These models are typically built using large datasets of compounds with experimentally determined ADMET properties. iipseries.org By analyzing the physicochemical properties of this compound, such as its lipophilicity, solubility, and molecular size, its ADMET profile can be predicted. researchgate.net This allows for the early identification of potential liabilities and provides an opportunity to modify the structure to improve its drug-like properties.

Table 3: Predicted ADMET Properties for a Hypothetical Furo[2,3-d]pyridazine Derivative

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier PenetrationLowUnlikely to cause central nervous system side effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Aqueous SolubilityModerateAcceptable for formulation

This table is an example of the output from in silico ADMET prediction tools.

Biological Activities and Mechanistic Investigations of Furo 2,3 D Pyridazin 7 One Derivatives

Antimicrobial and Antiviral Activity Evaluation

The evaluation of furo[2,3-d]pyridazin-7-one derivatives and related compounds has explored their potential to combat various pathogens.

A comprehensive search of the scientific literature did not yield specific studies evaluating 6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one or its direct derivatives for inhibitory activity against SARS-CoV-2 proteases or HIV-1 integrase. However, research into the broader family of furo[2,3-d]pyrimidine (B11772683) derivatives has shown some antiviral activity. For instance, a series of novel furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives were synthesized and evaluated for their antiviral properties. nih.gov Certain compounds within this series demonstrated broad-spectrum activity against both wild-type and mutant strains of the Varicella-Zoster Virus (VZV), with some derivatives showing greater potency than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient VZV strains. nih.gov This indicates that the furo-fused pyrimidine (B1678525) scaffold has the potential for antiviral applications, though its efficacy against other viral targets like those from SARS-CoV-2 and HIV-1 remains to be investigated.

The pyridazinone ring, a core component of the title compound, is present in numerous molecules investigated for antimicrobial properties. Studies on various pyridazinone derivatives have shown a spectrum of antibacterial and antifungal activities. rsc.orgresearchgate.net For example, a series of novel pyridazinone derivatives were screened for antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. researchgate.net Specific compounds in this class exhibited potent activity, with minimum inhibitory concentration (MIC) values in the low micromolar range. researchgate.net

Similarly, research on the closely related furo[2,3-d]pyrimidine scaffold has demonstrated antimicrobial potential. Fused pyrimidine compounds are recognized for a variety of pharmaceutical applications, including antimicrobial effects. researchgate.net This suggests that the furo[2,3-d]pyridazin-7-one scaffold is a promising candidate for the development of new antibacterial and antifungal agents, although specific data on its spectrum of action is limited.

Kinase Inhibition and Modulation of Cellular Signal Transduction Pathways

The structural resemblance of furo-fused pyrimidine and pyridazine (B1198779) systems to ATP allows them to function as competitive inhibitors for a variety of protein kinases, which are crucial regulators of cellular signaling pathways.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator in the necroptosis signaling pathway, a form of programmed inflammatory cell death implicated in multiple diseases. nih.gov Inhibition of RIPK1 is a significant therapeutic target. Structurally similar compounds, specifically 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives, have been designed and synthesized as potent RIPK1 inhibitors. nih.gov

One notable derivative, compound 13c , demonstrated favorable RIPK1 kinase inhibition with an IC₅₀ value of 59.8 nM. nih.gov This compound also showed high binding affinity and selectivity for RIPK1 over other kinases in the necroptosis pathway, such as RIPK3 and MLKL. nih.gov In cellular assays, it effectively blocked TNFα-induced necroptosis in both human and murine cells with EC₅₀ values in the low nanomolar range (1.06-4.58 nM). nih.gov These findings highlight the potential of the pyrrolo[2,3-d]pyridazin-7-one scaffold, a close bioisostere of the furo[2,3-d]pyridazin-7-one core, for potent and selective RIPK1 inhibition.

CompoundRIPK1 IC₅₀ (nM)Cellular Necroptosis EC₅₀ (nM)Reference
13c (pyrrolo-analog)59.81.06 - 4.58 nih.gov

Following a thorough review of existing scientific literature, no studies were identified that specifically investigate the inhibitory activity of this compound or its derivatives against Spleen Tyrosine Kinase (SYK). While other pyridazine-containing molecules have been explored as SYK inhibitors, the specific furo-fused scaffold has not been reported in this context.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration, and their dysregulation is implicated in various cancers. nih.govmdpi.com The development of small molecule inhibitors targeting FGFRs is an active area of cancer research. nih.goveurekaselect.com

While direct studies on furo[2,3-d]pyridazin-7-one derivatives as FGFR inhibitors are not available, the related furo[2,3-d]pyrimidine scaffold has been explored for its inhibitory activity against a variety of protein kinases, including FGFR. researchgate.net Reviews on kinase inhibitors frequently cite the furopyrimidine core as a versatile scaffold for targeting enzymes like VEGFR, EGFR, and Tie-2, which share structural similarities in their ATP-binding sites with FGFRs. researchgate.net This suggests that the furo[2,3-d]pyridazin-7-one core structure represents a viable starting point for the design and synthesis of novel FGFR inhibitors.

Other Kinase Targets, Including RET, ALK, and PERK

There is no available scientific literature that specifically investigates or reports the inhibitory activity of this compound against RET (Rearranged during Transfection), ALK (Anaplastic Lymphoma Kinase), or PERK (PKR-like endoplasmic reticulum kinase) kinases. Research on kinase inhibition within this chemical family has often focused on related but different heterocyclic cores. For instance, derivatives of pyrido[2,3-d]pyrimidin-7-one have been explored as inhibitors of other kinases like RIPK2 and TTK. Similarly, while ALK is a recognized therapeutic target for various cancers, and numerous inhibitors have been developed, none are identified as being structurally this compound.

Anti-Inflammatory and Immunomodulatory Effects, Such as NLRP3 Inhibition

No studies were found that directly assess the anti-inflammatory or immunomodulatory effects of this compound, including its potential to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to numerous inflammatory diseases. Research has been conducted on pyridazine scaffolds, which have led to the discovery of potent NLRP3 inflammasome inhibitors. A notable example is compound P33, a pyridazine-based inhibitor, which demonstrated significant inhibitory effects on IL-1β release in various cell lines. However, this research does not extend to the specific ethyl-furo-pyridazinone derivative.

Anticancer and Antiproliferative Mechanisms of Action

There is no specific information available regarding the ability of this compound to inhibit tumor metastasis. Research into the antimetastatic properties of related compounds has sometimes been linked to the inhibition of kinases involved in cell migration and invasion, such as RIPK1.

While the general class of pyridazinone derivatives has shown cytotoxic and antiproliferative activity against a range of cancer cell lines, no efficacy studies specifically for this compound have been published. Studies on other pyridazinone-containing molecules have reported activity against breast cancer (MCF-7), non-small cell lung cancer, and central nervous system cancer cell lines. However, without direct testing, the anticancer potential of this compound remains undetermined.

Central Nervous System (CNS) Related Pharmacological Activities

No dedicated pharmacological studies on the central nervous system effects of this compound were identified. Structurally related pyridazine derivatives, such as 5-oxo-1,4,5,6,7,8-hexahydrocinnolines, have been examined for CNS activity, with some compounds showing sedative, anticonvulsant, and antidepressant-like properties in preclinical models. This suggests that the broader pyridazine scaffold can be pharmacologically active in the CNS, but provides no specific data for the compound .

Anticonvulsant Properties

The pyridazinone nucleus is a well-established pharmacophore in the design of anticonvulsant agents. scholarsresearchlibrary.comsarpublication.com Various derivatives of this class have been synthesized and evaluated for their efficacy in preclinical models of epilepsy. Studies on related heterocyclic systems, such as pyrido[3,2-d]pyridazine derivatives, have identified compounds with significant anticonvulsant activity in the maximal electroshock (MES) test, a standard model for screening potential anti-epileptic drugs. nih.gov For instance, N-m-chlorophenyl- nih.govnih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine demonstrated potent anticonvulsant effects with an ED50 value of 13.6 mg/kg in the MES test. nih.gov While direct studies on this compound are not extensively documented in publicly available literature, the known anticonvulsant activity of the broader pyridazinone class suggests that this specific derivative warrants investigation for its potential neuroprotective and anti-seizure properties. The structural features of the furo[2,3-d]pyridazin-7-one core, including the presence of hydrogen bond acceptors and the potential for various substitutions, make it a promising scaffold for the development of novel anticonvulsant drugs.

Anxiolytic and Antidepressant Potentials

The therapeutic landscape for anxiety and depression continues to seek novel chemical entities with improved efficacy and side-effect profiles. The pyridazinone core has been recognized for its potential to elicit anxiolytic and antidepressant-like effects. sarpublication.com Although specific data on this compound is limited, the general pharmacological profile of pyridazinone derivatives suggests that this compound could interact with neurochemical pathways relevant to mood and anxiety disorders. The exploration of structurally similar compounds in animal models of anxiety and depression would be a crucial step in determining the potential of this specific derivative as a psychotropic agent.

Novel Biological Applications and Theoretical Interactions

Beyond the classical areas of neurological and cardiovascular research, the unique structural and electronic properties of furo[2,3-d]pyridazin-7-one derivatives open avenues for novel biological applications. These include their potential to interact with fundamental biological macromolecules and modulate cellular processes.

DNA Base Mimicry and Interactions with Nucleic Acids

The heterocyclic nature of the furo[2,3-d]pyridazin-7-one core, with its arrangement of nitrogen and oxygen atoms, presents the possibility of acting as a mimic for natural DNA bases. The planarity of the fused ring system and the potential for hydrogen bonding and stacking interactions are key features that could facilitate binding to nucleic acid structures. While direct experimental evidence for this compound acting as a DNA base mimic is not yet available, theoretical and in silico modeling studies could provide valuable insights into its potential to intercalate into DNA or bind to specific grooves or non-canonical structures. Such interactions could have implications for anticancer or antiviral therapies.

Antiplatelet and Cardiovascular System Modulation

Pyridazinone derivatives have a long history of investigation for their effects on the cardiovascular system, with some compounds exhibiting antiplatelet and vasodilatory properties. scholarsresearchlibrary.comsarpublication.com The mechanism of action often involves the inhibition of key enzymes or receptors that regulate cardiovascular function. For instance, some pyridazinone-containing compounds have been found to be inhibitors of phosphodiesterases, leading to vasodilation. The this compound structure holds the potential to interact with cardiovascular targets. A structurally related class of compounds, the 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives, has been investigated as inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator of inflammation and cell death, which can have implications in cardiovascular diseases. nih.govresearchgate.net Further research is necessary to elucidate the specific cardiovascular pharmacology of the 6-ethyl-furo[2,3-d]pyridazin-7-one derivative and its potential as an antiplatelet or cardiovascular modulating agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one, and what are their critical reaction parameters?

  • The synthesis typically involves cyclization of precursors with sulfur/nitrogen sources or condensation reactions. For example:

  • Thiadiazole ring formation : Cyclization under catalytic conditions (e.g., ammonium acetate buffer at pH 6.5) to assemble the fused pyridazine core .
  • Substituent introduction : Ethyl groups may be introduced via alkylation or via intermediates like ethyl carboxylates, as seen in analogous furopyridazine syntheses .
    • Key parameters: Temperature (often 80–120°C), solvent polarity (DMF or ethanol), and catalyst selection (e.g., acidic/basic conditions for ring closure) .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatographic methods : HPLC with UV detection (λ = 254–280 nm) using C18 columns and ammonium acetate/acetonitrile mobile phases .
  • Spectroscopic techniques :

  • NMR : Distinct signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and furan oxygen .
  • HRMS : Molecular ion peaks matching the exact mass (C₉H₁₀N₂O₂: 178.0742 g/mol) .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step during synthesis?

  • Optimization approaches :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yield by 15–20% .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution in analogous pyridazine systems .
    • Side-reaction mitigation : Use of inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-withdrawing groups (EWGs) : The ethyl group at position 6 moderately activates the furan ring for electrophilic substitution, while the pyridazinone core’s carbonyl group directs nucleophilic attacks to specific positions .
  • Biological activity correlation : Substitutions at the pyridazine ring (e.g., amino or halogen groups) enhance antimicrobial activity, as observed in structurally related compounds (IC₅₀ = 8–12 µM against S. aureus) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • In silico tools :

  • ADMET prediction : SwissADME or PreADMET for bioavailability (%F > 50% predicted due to moderate logP ~2.1) .
  • Docking studies : AutoDock Vina to model interactions with bacterial dihydrofolate reductase (binding affinity ΔG = −8.2 kcal/mol) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of analogous furopyridazines?

  • Case study : Antimicrobial assays for 7-benzyl-2-methyl-pyrido[3,4-d]pyrimidin-4-one show variability (MIC = 4–32 µg/mL). Contributing factors:

  • Strain variability : E. coli (Gram-negative) often exhibits higher resistance than B. subtilis (Gram-positive) .
  • Assay conditions : Broth microdilution vs. agar diffusion methods yield ±20% differences in MIC values .
    • Recommendation : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Methodological Best Practices

Q. What are the key considerations for designing stability studies under accelerated conditions?

  • Stress testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; acceptable stability threshold: ≤5% impurity .
  • Light sensitivity : Store in amber glass vials if UV-Vis spectra indicate absorption <400 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.